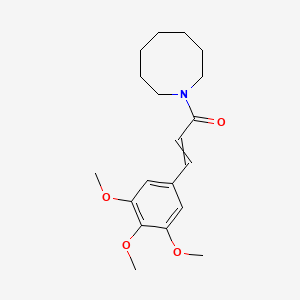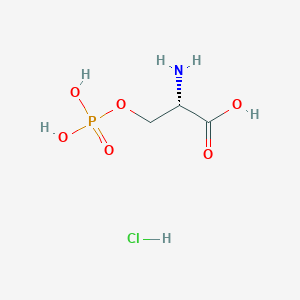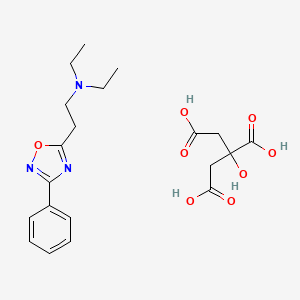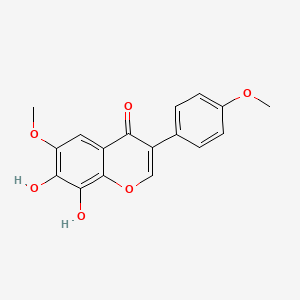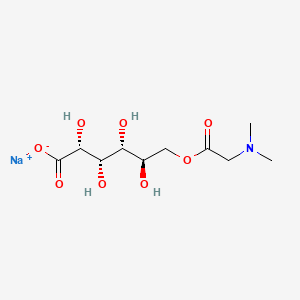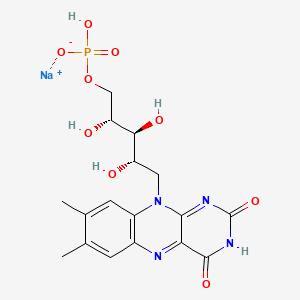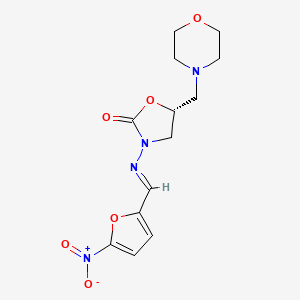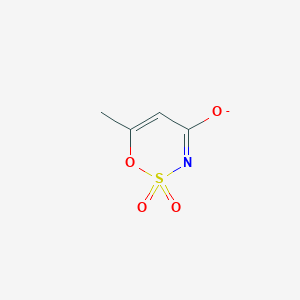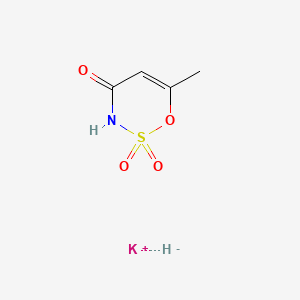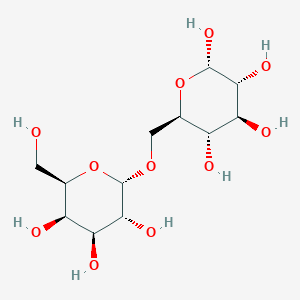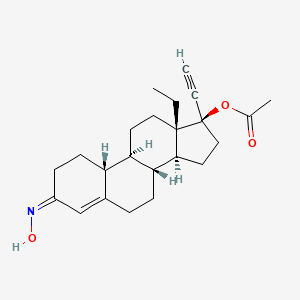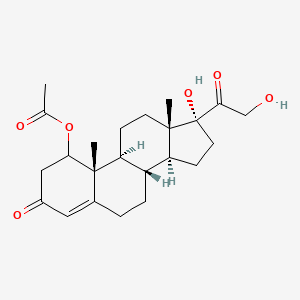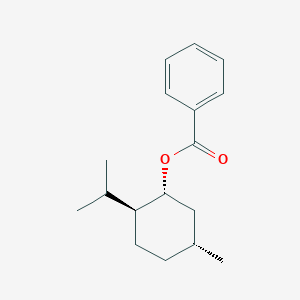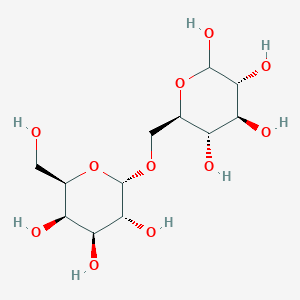
D-Melibiose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Melibiose is a reducing disaccharide composed of D-galactose and D-glucose linked by an α-1,6 glycosidic bond . It is naturally found in various plants and is a product of the enzymatic hydrolysis of raffinose . This compound is known for its moderate sweetness and is utilized in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Melibiose can be synthesized through the enzymatic hydrolysis of raffinose using invertase, which produces this compound and fructose . Another method involves the use of α-galactosidase to break down raffinose into this compound and galactose .
Industrial Production Methods: Industrial production of this compound often employs whole-cell biocatalytic processes using engineered strains of Saccharomyces cerevisiae . These strains are optimized to enhance the yield and purity of this compound by manipulating key genes involved in the biocatalytic process .
Types of Reactions:
Glycation: It forms advanced glycation end-products (AGEs) when reacting with proteins under anhydrous conditions.
Common Reagents and Conditions:
Oxidation: N-bromoacetamide, rhodium(III) chloride, acidic medium, 45°C.
Glycation: Anhydrous conditions, bovine serum albumin, myoglobin.
Major Products:
Scientific Research Applications
D-Melibiose has diverse applications in scientific research:
Mechanism of Action
D-Melibiose exerts its effects primarily through its role as a carbohydrate source and its involvement in glycation reactions. In the context of neuroprotection, it facilitates the nuclear translocation of transcription factor EB (TFEB), enhancing autophagy flux and reducing neuronal injury . Additionally, it interacts with specific transport proteins, such as the melibiose transporter in Escherichia coli, to facilitate its uptake and utilization .
Comparison with Similar Compounds
Lactose: Composed of D-galactose and D-glucose linked by a β-1,4 glycosidic bond.
Raffinose: A trisaccharide consisting of D-galactose, D-glucose, and D-fructose.
Trehalose: A disaccharide composed of two D-glucose molecules linked by an α-1,1 glycosidic bond.
Uniqueness of D-Melibiose: this compound is unique due to its α-1,6 glycosidic linkage, which differentiates it from lactose and other disaccharides. This specific linkage influences its metabolic pathways and its role in glycation reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5340-95-4 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChI Key |
DLRVVLDZNNYCBX-ABXHMFFYSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


